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Compound of Interest

Compound Name: SRI-29329

Cat. No.: B610988

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of SRI-29329, a
potent inhibitor of the Cdc2-like kinase (CLK) family. By comparing its activity with other known
CLK inhibitors against a broad panel of human kinases, this document serves as a valuable
resource for researchers investigating the therapeutic potential and off-target effects of this
compound class. All data is presented in a clear, comparative format, supported by detailed
experimental methodologies and visual aids to facilitate interpretation.

Selectivity Profile of SRI-29329 and Comparative
Compounds

SRI-29329 is a specific inhibitor of CLK1, CLK2, and CLK4, with reported IC50 values of 78
nM, 16 nM, and 86 nM, respectively. It demonstrates a modest selectivity for CLK2 over CLK1
and CLK4 and notably lacks significant activity against cyclin-dependent kinases CDK1, 4, and
6. To provide a broader context for its selectivity, the following table compares the inhibitory
activity of SRI-29329 with other well-characterized CLK inhibitors, TG003 and KH-CB19, and
presents the extensive kinase screening data for SM08502, a structurally distinct CLK inhibitor.
The data for SM08502 is derived from a KINOMEscan™ screen against a panel of 466
kinases, offering a comprehensive overview of its on- and off-target activities.
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. SM08502 %
Kinase . SRI-29329 TG003IC50 KH-CB19 L
. Kinase Inhibition @
Family IC50 (nM) (nM) IC50 (nM)
1pM

CMGC CLK1 78 20 19.7 99
CLK2 16 200 - 100
CLK3 - >10000 530 98
CLK4 86 15 - 100
DYRK1A - - - 100
DYRK1B - - - 100
DYRK2 - - - 100
DYRK3 - - - 97
CDK1 >10000 - - 42
CDK2 - - - 68
CDK4 >10000 - - 15
CDK5 - - - 71
CDK®6 >10000 - - 11
GSK3A - - - 88
GSK3B - - - 84
MAPK1

- - - 14
(ERK?2)
MAPK3

- - - 11
(ERK1)
MAPKS8

- - - 41
(INK1)
MAPK14

- - - 66
(p38a)
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TK ABL1 36
EGFR 11

ERBB2 21

FLT3 96

KIT 88

MET 23

SRC 45

AGC AKT1 10
PKA 19

ROCK1 55

ROCK2 49

CAMK CAMK1 84
CAMK2A 33

STE MAP2K1 12

(MEK1)

MAP2K?2

(MEK2) 10

PAK1 28

Other AURKA 25
AURKB 44

PLK1 29

Note: '-' indicates data not available. The SM08502 data represents the percentage of kinase

activity inhibited at a 1uM concentration.

Experimental Protocols
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The determination of kinase inhibitor selectivity is crucial for understanding its biological effects.
The following is a detailed methodology for a common biochemical assay used for kinase
profiling.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of
ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.

Materials:

 Kinase of interest

e Substrate specific to the kinase

e SRI-29329 or other test compounds

e ATP

» Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA)
o ADP-Glo™ Reagent (Promega)

¢ Kinase Detection Reagent (Promega)
o White, opaque 96- or 384-well plates
e Luminometer

Procedure:

o Compound Preparation: Prepare serial dilutions of SRI-29329 and control compounds in the
appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept
constant and typically below 1%.

e Kinase Reaction Setup:

o Add 5 L of kinase solution (containing the kinase in reaction buffer) to each well of the
assay plate.
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o Add 2.5 pL of the test compound dilution or vehicle control to the appropriate wells.

o Incubate for 10-15 minutes at room temperature to allow for compound binding to the
kinase.

o Initiate the kinase reaction by adding 2.5 pL of a solution containing both the substrate and
ATP in reaction buffer. The final ATP concentration should be at or near the Km for each
specific kinase.

e Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a
predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure
the reaction is within the linear range.

e Termination and ATP Depletion:

o Add 10 uL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase
reaction and depletes the remaining unconsumed ATP.

o Incubate the plate at room temperature for 40 minutes.
o ADP to ATP Conversion and Signal Generation:

o Add 20 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated in the kinase reaction into ATP and contains luciferase and luciferin to produce
a luminescent signal proportional to the amount of ADP.

o Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal
to stabilize.

o Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
o Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to the
vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

o Plot the percentage of inhibition against the logarithm of the compound concentration and
fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Signaling Pathway and Experimental Workflow

The primary mechanism of action of CLK inhibitors is the modulation of pre-mRNA splicing
through the phosphorylation of Serine/Arginine-rich (SR) proteins. The following diagrams
illustrate this signaling pathway and a typical experimental workflow for assessing kinase
inhibitor selectivity.
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Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by SRI-29329.
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Experimental Workflow

Start: Compound Library
(e.g., SRI-29329)

Broad Kinase Panel Screening
(e.g., KINOMEscan™ or ADP-Glo™)

Data Acquisition
(% Inhibition or Kd)

Data Analysis
(IC50 determination, Selectivity Profiling)

l

Hit Validation & Off-Target Identification

Prioritized Hits

Downstream Cellular Assays

(Phenotypic Screening)

End: Selectivity Profile

Click to download full resolution via product page

Caption: Workflow for determining kinase inhibitor selectivity.
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 To cite this document: BenchChem. [SRI-29329: A Comparative Analysis of Kinase
Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610988#sri-29329-selectivity-profile-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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